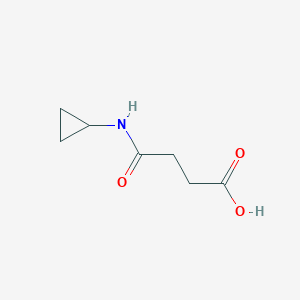
4-(Cyclopropylamino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(Cyclopropylamino)-4-oxobutanoic acid, also known as CPA-OB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of α-keto acids, which are known to play a crucial role in various biochemical processes.
Applications De Recherche Scientifique
4-(Cyclopropylamino)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a key enzyme called pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in glucose oxidation, which can be beneficial in the treatment of metabolic disorders such as diabetes and obesity.
4-(Cyclopropylamino)-4-oxobutanoic acid has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-(Cyclopropylamino)-4-oxobutanoic acid has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylamino)-4-oxobutanoic acid involves the inhibition of PDK, which is a key regulator of glucose metabolism. PDK inhibits the activity of pyruvate dehydrogenase (PDH), which is an enzyme that converts pyruvate to acetyl-CoA, a key intermediate in the citric acid cycle. By inhibiting PDK, 4-(Cyclopropylamino)-4-oxobutanoic acid increases the activity of PDH, leading to an increase in glucose oxidation.
Biochemical and Physiological Effects:
4-(Cyclopropylamino)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. It increases glucose oxidation, which can be beneficial in the treatment of metabolic disorders such as diabetes and obesity. Additionally, 4-(Cyclopropylamino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. However, further research is needed to fully understand the biochemical and physiological effects of 4-(Cyclopropylamino)-4-oxobutanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(Cyclopropylamino)-4-oxobutanoic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 4-(Cyclopropylamino)-4-oxobutanoic acid has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of 4-(Cyclopropylamino)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-(Cyclopropylamino)-4-oxobutanoic acid. One area of interest is the potential use of 4-(Cyclopropylamino)-4-oxobutanoic acid as a treatment for metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanism of action of 4-(Cyclopropylamino)-4-oxobutanoic acid in these conditions and to determine its efficacy as a therapeutic agent.
Another area of interest is the potential use of 4-(Cyclopropylamino)-4-oxobutanoic acid as an anti-cancer agent. Further research is needed to determine the optimal dose and treatment duration of 4-(Cyclopropylamino)-4-oxobutanoic acid in various cancer types.
Finally, there is a need for further research on the biochemical and physiological effects of 4-(Cyclopropylamino)-4-oxobutanoic acid. This will help to fully understand the potential therapeutic applications of this compound and to identify any potential side effects or limitations.
Conclusion:
In conclusion, 4-(Cyclopropylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties and to increase glucose oxidation, making it a potential treatment for metabolic disorders. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-(Cyclopropylamino)-4-oxobutanoic acid.
Propriétés
IUPAC Name |
4-(cyclopropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJRDGPSQDCCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279131 | |
| Record name | 4-(Cyclopropylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylamino)-4-oxobutanoic acid | |
CAS RN |
135449-70-6 | |
| Record name | 4-(Cyclopropylamino)-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135449-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



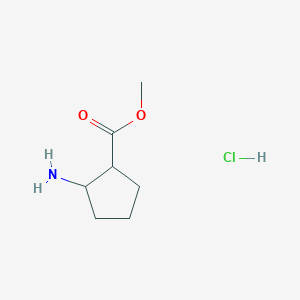
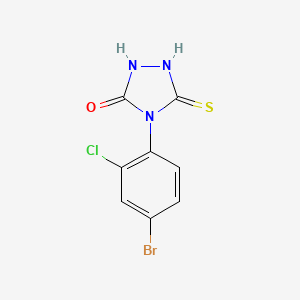
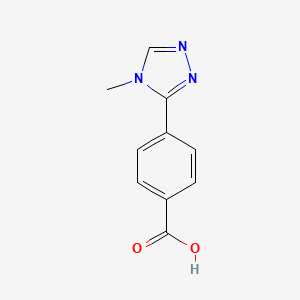
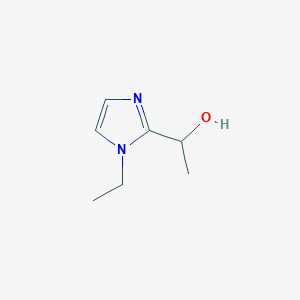
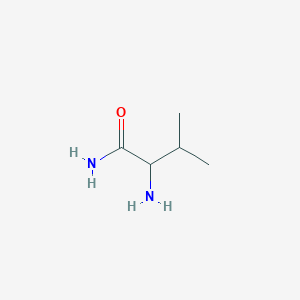

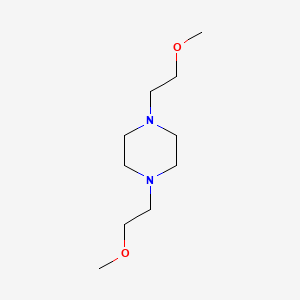
![Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)](/img/structure/B3419002.png)

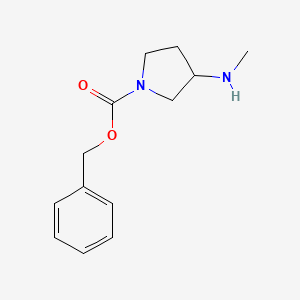

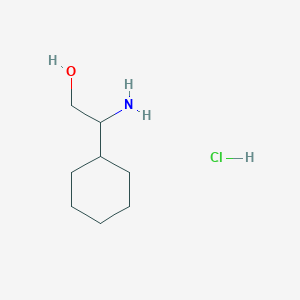

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)